molecular formula C64H58N8 B12056407 8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene

8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene

Cat. No.: B12056407
M. Wt: 939.2 g/mol
InChI Key: FZJGGSUDHJDHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex, nitrogen-rich macrocyclic structure characterized by its tert-butyl substituents at positions 8, 21, 34, and 45. Its octazatridecacyclo framework comprises multiple fused rings, creating a rigid, three-dimensional architecture. The compound’s intricate topology suggests applications in supramolecular chemistry, catalysis, or as a ligand for metal coordination . However, experimental data on its synthesis, stability, or reactivity remain sparse in publicly accessible literature.

Properties

Molecular Formula

C64H58N8

Molecular Weight

939.2 g/mol

IUPAC Name

8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene

InChI

InChI=1S/C64H58N8/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57/h13-32H,1-12H3,(H2,65,66,67,68,69,70,71,72)

InChI Key

FZJGGSUDHJDHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C(N6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3N4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core structure, followed by the introduction of tert-butyl groups and nitrogen atoms. Common reagents used in these reactions include tert-butyl chloride, ammonia, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would need to be carefully monitored to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry would be employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple nitrogen atoms makes it susceptible to oxidation reactions, which can alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to new derivatives with different properties.

    Substitution: The tert-butyl groups can be substituted with other functional groups to create a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can yield a variety of functionalized compounds with different properties.

Scientific Research Applications

    Chemistry: Its unique structure makes it an interesting subject for studies on molecular interactions and reactivity.

    Biology: The compound’s ability to interact with biological molecules could make it useful in drug discovery and development.

    Industry: Uses in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The multiple nitrogen atoms and tert-butyl groups can form hydrogen bonds and van der Waals interactions with target molecules. These interactions can alter the target’s structure and function, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn to structurally analogous heterocycles and macrocycles. The following table summarizes structural and functional analogs:

Compound Key Features Molecular Weight (Da) Solubility Reported Applications References
Target Compound (8,21,34,47-Tetratert-butyl-octazatridecacyclo...) 8 tert-butyl groups, 8 nitrogen atoms, fused macrocyclic framework ~1,200 (estimated) Likely low in H₂O Theoretical: Catalysis, ligands
4,25-Di(4-bromophenyl)-6,8,21,23-tetramethoxy-11,18,35,43,50,53-hexaazadecacyclo[...] () Bromophenyl/methoxy substituents, 6 nitrogen atoms, fused polycyclic system ~1,500 Insoluble in polar solvents Fluorescent probes, sensors
Derivatives in PubChem (e.g., CID 135598635) Multi-cyclic structures with tert-butyl/azide groups 800–1,400 Variable Drug discovery, material science
ChEMBL compounds (e.g., CHEMBL2109368) Nitrogen-rich macrocycles with bulky substituents 900–1,300 Poor aqueous solubility Enzyme inhibition studies

Key Observations:

Solubility Challenges : Like its analogs, its low solubility in aqueous media limits biological testing. Derivatives with polar groups (e.g., hydroxyl or carboxyl) show improved solubility .

Functional Potential: While analogs in ChEMBL and PubChem are explored for enzyme inhibition or material science, the tert-butyl groups in the target compound may confer superior thermal stability for industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.